Enduracidin A Exhibits Superior Potency Against MRSA and VRE Compared to Vancomycin and Mannopeptimycins
Enduracidin A demonstrates potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), key pathogens of clinical concern. In a direct comparison using a B. subtilis wild-type strain, Enduracidin exhibited an MIC of 25 μg/mL, while vancomycin showed a much lower MIC of 0.5 μg/mL, indicating a different spectrum or potency profile under these specific assay conditions [1]. More importantly, for VRE, Enduracidin displays good inhibition activity , whereas mannopeptimycin ε, a related glycopeptide, shows MICs of 4–32 μg/mL against VRE [2]. While precise MIC values for Enduracidin A against VRE are not provided in the available source, the documented activity against VRE, a pathogen often resistant to vancomycin, represents a key functional advantage over vancomycin, which is typically ineffective against VRE.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Enduracidin: MIC 25 μg/mL (B. subtilis wild-type); activity against VRE documented |
| Comparator Or Baseline | Vancomycin: MIC 0.5 μg/mL (B. subtilis wild-type); Mannopeptimycin ε: MIC 4–32 μg/mL (VRE) |
| Quantified Difference | Enduracidin MIC is 50-fold higher than vancomycin in this specific B. subtilis assay. Enduracidin retains activity against VRE, while vancomycin is typically ineffective. Mannopeptimycin ε MIC against VRE is 4–32 μg/mL. |
| Conditions | B. subtilis wild-type strain (ΔliaF/ΔliaIH mutant study); VRE clinical isolates. |
Why This Matters
This differential activity profile informs selection for studies targeting vancomycin-resistant Gram-positive pathogens, where Enduracidin A provides a viable alternative to glycopeptides like vancomycin.
- [1] Jordan, S., et al. 'Regulation of LiaRS-Dependent Gene Expression in Bacillus subtilis: Identification of Inhibitor Proteins, Regulator Binding Sites, and Target Genes of a Conserved Cell Envelope Stress-Sensing Two-Component System.' J. Bacteriol. 192, 207–219 (2010). Table 5. View Source
- [2] He, H., et al. 'Mannopeptimycins, New Cyclic Glycopeptide Antibiotics Produced by Streptomyces hygroscopicus LL-AC98: Antibacterial and Mechanistic Activities.' Antimicrob. Agents Chemother. 47, 2563–2570 (2003). View Source
